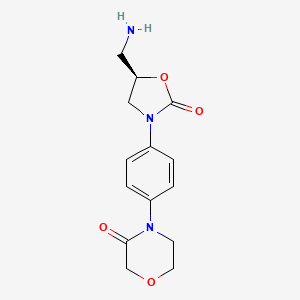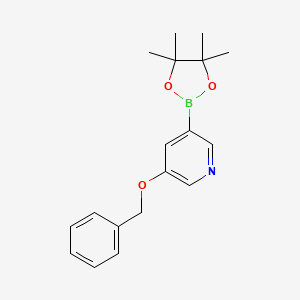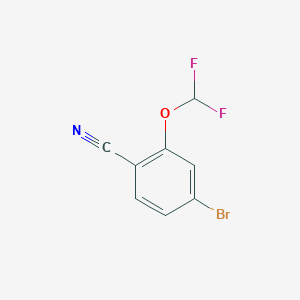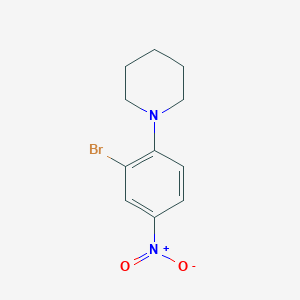
2-Benzenesulfonamidoethane-1-sulfonyl chloride
Overview
Description
2-Benzenesulfonamidoethane-1-sulfonyl chloride is an organic compound with the chemical formula C8H10ClNO4S2 and a molecular weight of 283.76 . It appears as a powder and is typically stored at room temperature . This compound is part of American Elements’ comprehensive catalog of life science products .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(benzenesulfonamido)ethanesulfonyl chloride . Its structure includes a benzene ring attached to a sulfonamide group, which is further attached to an ethanesulfonyl chloride group .Physical And Chemical Properties Analysis
2-Benzenesulfonamidoethane-1-sulfonyl chloride is a powder that is stored at room temperature . It has a molecular weight of 283.76 .Scientific Research Applications
Synthesis of Sulfonimide-Based Dendrimers
2-Benzenesulfonamidoethane-1-sulfonyl chloride: is utilized in the synthesis of sulfonimide-based dendrimers (SBDs). These dendrimers are promising in organic synthesis as starting reagents for the convergent synthesis of higher generations dendrimers . SBDs are notable for their potential to form crystalline solids with melting points ranging from 120–250 °C, depending on their outer shell formed by functional groups .
Alternative Electrolyte Solutions for Fuel Cells
In materials science, SBDs derived from 2-benzenesulfonamidoethane-1-sulfonyl chloride are explored as alternative electrolyte solutions for fuel cells . The functional groups on the dendrimers’ outer shell can be tailored to improve conductivity and stability, making them suitable for this application.
Drug Delivery Systems
The medicinal chemistry applications of SBDs include their use as potential substances for drug transfer procedures . The dendrimers’ ability to encapsulate drugs and target specific cells or tissues makes them valuable in designing more efficient drug delivery systems.
Antimicrobial Agents
Sulfonamide-based indole derivatives synthesized from 2-benzenesulfonamidoethane-1-sulfonyl chloride have shown antimicrobial activity . These compounds have been tested against various bacteria, including Gram-positive Staphylococcus aureus and Gram-negative Klebsiella pneumonia, showing promising results .
Heterocyclic Chemistry in Drug Design
The compound plays a role in heterocyclic chemistry, which is crucial for drug design due to the clinical activity of heterocyclic compounds . Its derivatives are used to create new molecules with significant properties for medicinal purposes.
Development of New Synthetic Strategies
Basic science aims to develop new synthetic strategies to create exciting and useful substances. 2-Benzenesulfonamidoethane-1-sulfonyl chloride is part of this endeavor, providing a foundation for the synthesis of new molecules with potential scientific significance .
properties
IUPAC Name |
2-(benzenesulfonamido)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLSTPEYWXYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzenesulfonamidoethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)







![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)

![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)
